2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide
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Overview
Description
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, along with a pyrazole ring substituted with a chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the bromination of pyridine-3-carboxamide, followed by the formation of the pyrazole ring through cyclization reactions. The chlorophenyl and methyl groups are introduced via substitution reactions using appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different functional groups or reduction to remove oxygen-containing groups.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Material Science: It is investigated for its properties in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The exact pathways depend on the specific application, but common targets include proteins involved in cell signaling, metabolism, or structural integrity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
2-Chloro-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c1-10-14(21-16(23)13-6-3-7-19-15(13)17)9-20-22(10)12-5-2-4-11(18)8-12/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYOGBAXOXRFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)NC(=O)C3=C(N=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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